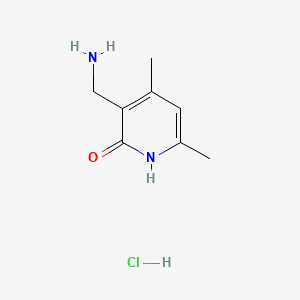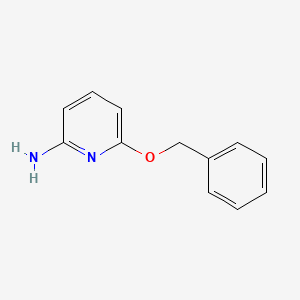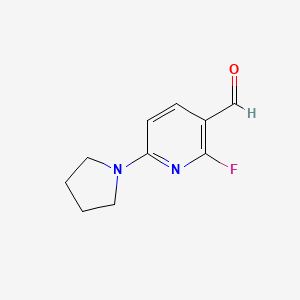
2-Fluoro-6-(pyrrolidin-1-yl)nicotinaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Fluoro-6-(pyrrolidin-1-yl)nicotinaldehyde is a chemical compound with the empirical formula C10H11FN2O . It is a solid substance and is part of a collection of unique chemicals provided by Sigma-Aldrich to early discovery researchers .
Molecular Structure Analysis
The molecular weight of 2-Fluoro-6-(pyrrolidin-1-yl)nicotinaldehyde is 194.21 . The SMILES string representation of its structure isFc1nc(ccc1C=O)N2CCCC2 . The InChI representation is 1S/C10H11FN2O/c11-10-8(7-14)3-4-9(12-10)13-5-1-2-6-13/h3-4,7H,1-2,5-6H2 .
Aplicaciones Científicas De Investigación
Pyrrolidine in Drug Discovery
Pyrrolidine derivatives, closely related to the structure of 2-Fluoro-6-(pyrrolidin-1-yl)nicotinaldehyde, are essential in medicinal chemistry for developing treatments for human diseases. The pyrrolidine ring's inclusion in compounds enhances pharmacophore exploration, stereochemistry, and three-dimensional coverage due to its non-planarity. Studies have shown that pyrrolidine-containing compounds exhibit target selectivity and varied biological profiles, highlighting the scaffold's versatility in drug discovery (Li Petri et al., 2021).
Fluorinated Compounds in Personalized Medicine
Fluorine chemistry has contributed significantly to optimizing the use of fluorinated pyrimidines in cancer treatment. 5-Fluorouracil, a widely used fluorinated compound, demonstrates the importance of fluorination in enhancing drug metabolism and biodistribution studies. This research indicates the potential for fluorinated derivatives, like 2-Fluoro-6-(pyrrolidin-1-yl)nicotinaldehyde, to play a crucial role in developing targeted therapeutic agents (Gmeiner, 2020).
Synthesis and Reactivity of Fluorinated Compounds
The synthesis of fluorinated compounds, including intermediates like 2-Fluoro-6-(pyrrolidin-1-yl)nicotinaldehyde, is crucial for manufacturing non-steroidal anti-inflammatory drugs. A practical synthesis method for 2-Fluoro-4-bromobiphenyl, an intermediate in flurbiprofen production, illustrates the importance of developing efficient synthesis techniques for fluorinated compounds. These methodologies could potentially be adapted for synthesizing 2-Fluoro-6-(pyrrolidin-1-yl)nicotinaldehyde and related compounds, highlighting the role of fluorination in medicinal chemistry (Qiu et al., 2009).
Safety And Hazards
The compound is classified as Acute Tox. 4 Oral, which means it may be harmful if swallowed . It’s recommended to move out of the dangerous area in case of inhalation and to wash skin with copious amounts of water for at least 15 minutes in case of skin contact . If irritation persists, seek medical attention .
Propiedades
IUPAC Name |
2-fluoro-6-pyrrolidin-1-ylpyridine-3-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FN2O/c11-10-8(7-14)3-4-9(12-10)13-5-1-2-6-13/h3-4,7H,1-2,5-6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGLUHADCVQGJMP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC(=C(C=C2)C=O)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80673599 |
Source


|
| Record name | 2-Fluoro-6-(pyrrolidin-1-yl)pyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80673599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-6-(pyrrolidin-1-yl)nicotinaldehyde | |
CAS RN |
1203499-23-3 |
Source


|
| Record name | 2-Fluoro-6-(1-pyrrolidinyl)-3-pyridinecarboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1203499-23-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Fluoro-6-(pyrrolidin-1-yl)pyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80673599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

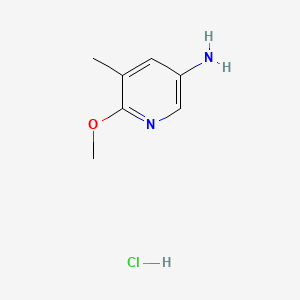

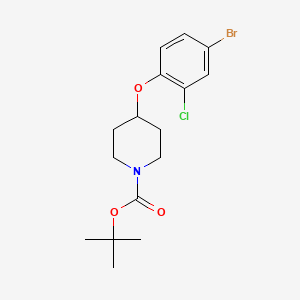
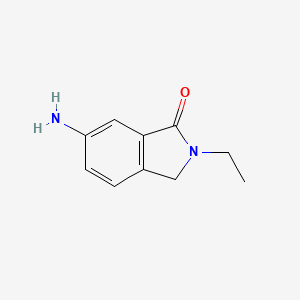
![Methyl 8-aminoimidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B581344.png)
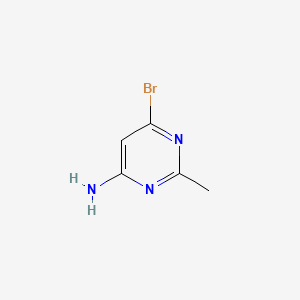
![tert-Butyl spiro[chromene-2,4'-piperidine]-1'-carboxylate](/img/structure/B581346.png)
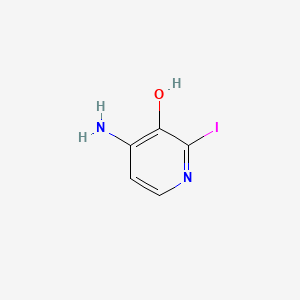
![Benzyl 3-oxo-2,3,7,8-tetrahydropyrido[4,3-c]pyridazine-6(5H)-carboxylate](/img/structure/B581353.png)
![6-Bromofuro[3,2-b]pyridine-2-carbaldehyde](/img/structure/B581354.png)

![2'-Amino-[1,1'-biphenyl]-3-carboxylic acid hydrochloride](/img/structure/B581356.png)
